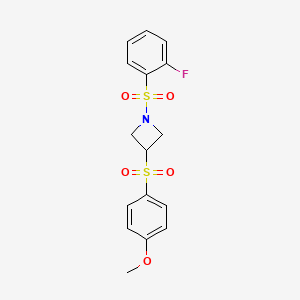

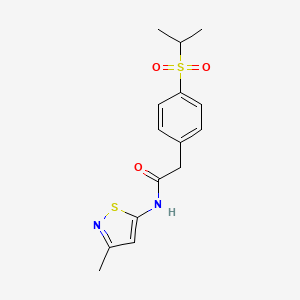

![molecular formula C15H7BrF8 B2801992 2,2'-(Bromomethylene)bis[1-fluoro-4-trifluoromethyl)benzene] CAS No. 2149590-94-1](/img/structure/B2801992.png)

2,2'-(Bromomethylene)bis[1-fluoro-4-trifluoromethyl)benzene]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,2’-(Bromomethylene)bis[1-fluoro-4-trifluoromethyl)benzene]” is a chemical compound . It is related to 1-fluoro-4-(trifluoromethyl)benzene, which has a molecular weight of 164.1003 .

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, the synthesis of 1,4-Bis(trifluoromethyl)benzene from 4-(Trifluoromethyl)phenyliodonium trifluoromethanesulfonate and (Trifluoromethyl)trimethylsilane has been reported .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Polymers

The chemical precursor 2,2'-(Bromomethylene)bis[1-fluoro-4-trifluoromethyl)benzene] plays a significant role in the synthesis and characterization of novel polymers. For instance, it serves as a bifunctional initiator in atom transfer radical polymerization (ATRP) of styrene, leading to macromonomers used in Suzuki coupling for producing polyphenylenes with high solubility in organic solvents (Cianga, Yagcı, 2002; Cianga, Hepuzer, Yagcı, 2002). Similarly, its derivatives have been utilized in creating poly(p-phenylene) graft copolymers with unique properties, highlighting its versatility in polymer chemistry.

Electrochemical Synthesis

The compound also finds application in electrochemical synthesis. The electrochemical reduction of derivatives of 2,2'-(Bromomethylene)bis[1-fluoro-4-trifluoromethyl)benzene] has been explored, revealing its potential in green and convergent paired Diels–Alder electro-synthetic reactions. These processes result in high-yield, selectivity, purity, and low waste products, demonstrating an environmentally friendly approach to chemical synthesis (Habibi, Pakravan, Nematollahi, 2014; Habibi, Pakravan, Nematollahi, 2015).

Fluorine-containing Polymers

Another significant application is in the development of fluorine-containing polymers. The compound's derivatives are instrumental in synthesizing highly fluorinated monomers, which react with diphenols to produce soluble, hydrophobic polyethers with low dielectric properties and moderate thermal stability. This application is crucial for materials requiring high performance in electrical insulation and thermal resistance (Fitch, Bucio, Martinez, Macossay, Venumbaka, Dean, Stoakley, Cassidy, 2003).

Propiedades

IUPAC Name |

2-[bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-1-fluoro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7BrF8/c16-13(9-5-7(14(19,20)21)1-3-11(9)17)10-6-8(15(22,23)24)2-4-12(10)18/h1-6,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEJMSNKEJDREA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(C2=C(C=CC(=C2)C(F)(F)F)F)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7BrF8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(Bromomethylene)bis[1-fluoro-4-trifluoromethyl)benzene] | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

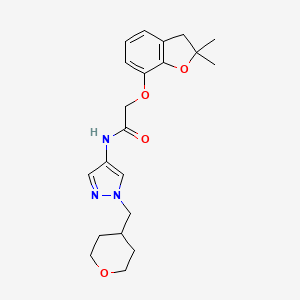

![N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2801915.png)

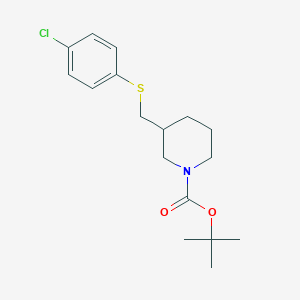

![6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2801916.png)

![3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2801920.png)

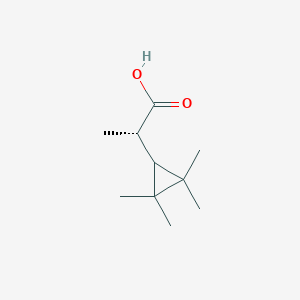

![1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2801924.png)

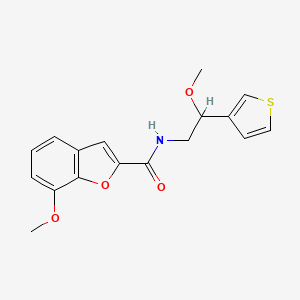

![2-(2-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2801925.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2801927.png)

![5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2801930.png)

![[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-morpholin-4-ylmethanone](/img/structure/B2801931.png)